7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a chemical compound with a complex structure that includes a bromopropyl group attached to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-Bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The double bonds in the purine ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the purine compound.
Scientific Research Applications
7-(3-Bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of purine derivatives with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The purine ring can also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Bromopropyl)-1,3-dimethylxanthine
- 7-(3-Bromopropyl)-1,3-dimethyladenine
- 7-(3-Bromopropyl)-1,3-dimethylguanine
Uniqueness
7-(3-Bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its specific structure, which combines a bromopropyl group with a purine ring
Properties
Molecular Formula |
C10H14BrN4O2+ |
---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
7-(3-bromopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H14BrN4O2/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)5-3-4-11/h6-7H,3-5H2,1-2H3/q+1 |
InChI Key |
YIYKLAFYVBWGRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.